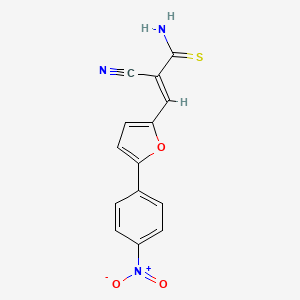

![molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4](/img/structure/B2545557.png)

1,4-Diazabicyclo[4.2.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

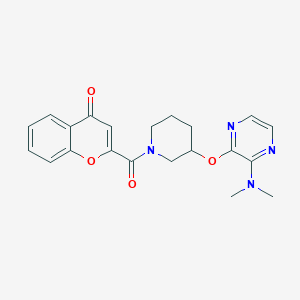

1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a bicyclic organic compound with a nitrogen atom at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and has been studied for its potential in synthesizing other complex molecules.

Synthesis Analysis

DABCO has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, multicomponent reaction in aqueous media, highlighting its role in promoting environmentally friendly reactions . Additionally, DABCO can form an addition complex with bromine, which serves as an excellent oxidizing agent for the selective oxidation of sulfides to sulfoxides . The synthesis of perdeuterio-DABCO has also been described, which is of mechanistic importance due to its role as a quencher of singlet oxygen .

Molecular Structure Analysis

The molecular structure of DABCO has been characterized through X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum . The crystal structure of DABCO diiodide monohydrate has been determined, revealing the presence of protonated nitrogen atoms and the formation of hydrogen bonds .

Chemical Reactions Analysis

DABCO acts as a Lewis base and organocatalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes, leading to the formation of trans-chloro esters, chlorohydrins, and chloro ethers . It has also been used to catalyze the condensation reactions between malononitrile, 4-arylurazoles, and aromatic aldehydes under ultrasound irradiation conditions to produce pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The thermal behavior and polymorphism of DABCO salts have been investigated, revealing reversible phase transitions and enantiotropic relationships between polymorphs . The salts exhibit different thermal properties and crystal structures depending on their stoichiometry and temperature. The dielectric and second harmonic generation properties of DABCO-based materials have also been explored, indicating its potential in the development of switchable materials . The synthesis and crystal structures of DABCO-derived cage structures have been studied, showing the formation of stable motifs in the crystal structures of the racemic dialkyl dicarboxylates .

Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

DABCO is extensively used as a catalyst in organic synthesis. It is recognized for its high reactivity, non-toxic nature, and eco-friendly properties. This compound facilitates various organic transformations, yielding products with excellent selectivity and yields (Baghernejad, 2010).

Molecular Structure Analysis

The molecular structure of DABCO and its derivatives has been a subject of study, particularly in relation to their role in alkaloids and tropane ring systems. Techniques like X-ray structural analysis and vibrational analysis have been used for this purpose (S. Britvin et al., 2017).

Synthesis of Complex Compounds

DABCO has been used to synthesize various complex organic compounds. For instance, it has been employed in ultrasound-accelerated condensation reactions and as a catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (D. Azarifar et al., 2013).

Quencher of Singlet Oxygen

DABCO is an effective quencher of singlet oxygen, a property that is significant in chemical and biochemical oxidative processes. This role is especially notable in its deuteriated derivative, DABCO-2H12 (A. Gorman & M. C. Standen, 1988).

Preparation of Ionic Liquids

DABCO-based ionic liquids have been prepared and used in the synthesis of biologically active compounds, showcasing its utility in the pharmaceutical industry (F. Shirini et al., 2017).

Synthesis of Amides and Esters

DABCO has been utilized in the decarboxylative acylation of carboxylic acids, aiding in the production of various amides and esters. This process is notable for its absence of metal catalysts and high yields (Jun-Rong Zhang et al., 2017).

Synthesis of Piperazine Products

DABCO-derived quaternary ammonium salts have been evaluated for synthesizing piperazine derivatives. This includes the nucleophilic ring-opening reaction of these salts with various nucleophiles (Nenad Maraš et al., 2012).

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

DABCO is used as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in a one-pot, environmentally friendly process in aqueous media (D. Tahmassebi et al., 2011).

Wirkmechanismus

Target of Action

1,4-Diazabicyclo[4.2.0]octane, often referred to as DABCO, is a versatile compound that has been used in various chemical reactions due to its unique properties . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . This makes this compound a primary target in many organic transformations .

Mode of Action

The interaction of this compound with its targets results in significant changes in the chemical reactions. It acts as a weak Lewis base, comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The combination of strong nucleophile and good nucleofugic group properties allows this compound to be employed as a catalyst for many organic transformations .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used in the synthesis of piperazine derivatives, starting from this compound as the source of piperazine ring and quaternary ammonium salts obtained from this compound as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[4.2.0]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazabicyclo[42It is known that 1,4-diazabicyclo[420]octane is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst in various organic transformations . For instance, it is used in the Morita–Baylis–Hillman reaction and related nucleophilic activation processes involving allenes and cyclopropanes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, this compound must be stored under inert gas atmosphere in a refrigerator . Furthermore, it is moderately toxic and causes irritation upon contact with skin or eyes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-diazabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZPCJDZJHLWMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C1CNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

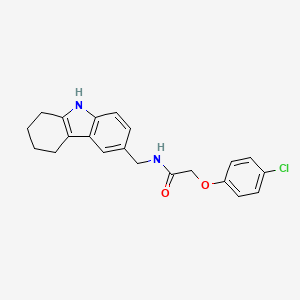

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

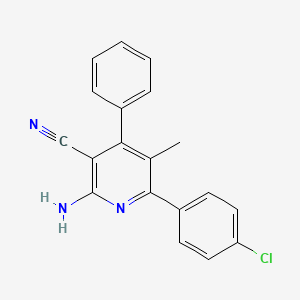

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

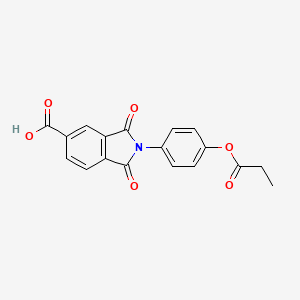

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)